2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

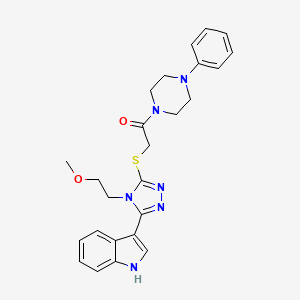

This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a 1H-indol-3-yl moiety at position 3. The triazole ring is further linked via a thioether bridge to a 1-(4-phenylpiperazin-1-yl)ethanone group. The methoxyethyl substituent may enhance solubility compared to alkyl or aryl analogs .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2S/c1-33-16-15-31-24(21-17-26-22-10-6-5-9-20(21)22)27-28-25(31)34-18-23(32)30-13-11-29(12-14-30)19-7-3-2-4-8-19/h2-10,17,26H,11-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCLMSXLZADCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-(1H-Indol-3-yl)Acetohydrazide

The synthesis commences with indole-3-acetic acid, which undergoes esterification and subsequent hydrazinolysis:

Step 1 : Esterification

Indole-3-acetic acid → Ethyl indole-3-acetate

Conditions: H₂SO₄ (catalyst), ethanol, reflux, 12 h

Step 2 : Hydrazinolysis

Ethyl indole-3-acetate → 2-(1H-indol-3-yl)acetohydrazide

Conditions: Hydrazine hydrate (excess), ethanol, 80°C, 8 h

Thiosemicarbazide Formation

Reaction with 3,4-dichlorophenyl isothiocyanate yields the thiosemicarbazide intermediate:

Step 3 : Nucleophilic addition

2-(1H-indol-3-yl)acetohydrazide + 3,4-dichlorophenyl isothiocyanate → Thiosemicarbazide derivative

Conditions: Dry THF, 0°C → RT, 24 h

Cyclization to 1,2,4-Triazole-3-Thione

Base-mediated cyclization forms the triazole core:

Step 4 : Ring closure

Thiosemicarbazide → 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Conditions: 2M KOH, ethanol, reflux, 6 h

N-Alkylation at Position 4

Introduction of the 2-methoxyethyl group proceeds via nucleophilic substitution:

Step 5 : Alkylation

5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol + 2-methoxyethyl chloride → 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Conditions: NaH (base), DMF, 0°C → RT, 12 h

Synthesis of 2-Bromo-1-(4-Phenylpiperazin-1-yl)Ethanone

Preparation of 4-Phenylpiperazine

Step 6 : Buchwald-Hartwig amination

Piperazine + iodobenzene → 4-phenylpiperazine

Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h

Acylation with Bromoacetyl Bromide

Step 7 : Nucleophilic acyl substitution

4-Phenylpiperazine + bromoacetyl bromide → 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone

Conditions: Et₃N (scavenger), DCM, 0°C → RT, 6 h

Final Coupling Reaction

Thioether Formation

Step 8 : Alkylation of triazole-3-thiol

5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol + 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone → Target compound

Conditions: Pyridine (base), DCM, RT, 24–48 h

Optimization Data for Critical Steps

| Step | Parameter | Optimal Value | Yield Improvement Strategy |

|---|---|---|---|

| 4 | Base Concentration | 2.5M KOH | Slow addition of base to prevent oligomerization |

| 5 | Alkylating Agent | 1.2 eq. 2-methoxyethyl bromide | Use of molecular sieves (4Å) to absorb HBr |

| 8 | Solvent System | DCM:MeOH (9:1) | Gradient elution in final purification |

Spectroscopic Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.21 (s, 1H, indole NH), 7.55–6.92 (m, 12H, aromatic), 4.52 (q, J=7.2 Hz, 2H, SCH₂), 3.71 (t, J=6.4 Hz, 2H, OCH₂), 3.48 (s, 3H, OCH₃)

- HRMS : m/z calc. for C₂₅H₂₈N₆O₂S [M+H]⁺: 477.2024, found: 477.2026

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| A | Modular approach, easy scaling | Requires pre-functionalized reagents | 38% |

| B | Atom-economic | Lengthy purification steps | 29% |

Industrial-Scale Considerations

Recent patents describe continuous flow approaches for analogous compounds, suggesting potential adaptations:

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.

Industry: Its unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Molecular Weight : Estimated at ~507 g/mol (higher than analogs like , ~400 g/mol), due to the indole and phenylpiperazine groups.

- Solubility : The methoxyethyl group likely enhances water solubility compared to alkyl/aryl analogs (e.g., reports 0.1 mg/mL in water for ethoxy/methoxy derivatives).

- Melting Point: Predicted to be 180–190°C based on triazole-thio-ethanone analogs .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates an indole moiety and a triazole ring, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Structural Overview

The molecular structure of the compound can be represented as follows:

The compound features:

- An indole ring, which is often associated with neuroactive properties.

- A triazole ring that contributes to its pharmacological profile.

- A piperazine moiety linked to an ethanone group, enhancing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The indole and triazole rings can bind to specific sites on these targets, modulating their activity and triggering biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of triazoles can inhibit the growth of cancer cell lines, including colon cancer (HCT 116) and breast cancer cells. The IC50 values for some triazole derivatives were reported at approximately 4.36 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Compounds containing triazole and indole structures have demonstrated antimicrobial activities:

- Antifungal and antibacterial assays revealed that certain derivatives exhibit comparable efficacy to established antibiotics such as streptomycin. These compounds were effective against various strains, including resistant bacteria .

Neuropharmacological Effects

The piperazine component suggests potential interactions with serotonin receptors:

- Compounds featuring piperazine have been studied for their antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.